molecular formula C14H20ClNO3 B594209 Dipentylone hydrochloride CAS No. 17763-13-2

Dipentylone hydrochloride

Cat. No.: B594209
CAS No.: 17763-13-2
M. Wt: 285.76 g/mol
InChI Key: LSDMAZIZKMMYTB-UHFFFAOYSA-N
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Description

N,N-Dimethylpentylone (hydrochloride), also known as dipentylone, is a synthetic cathinone derivative with stimulant effects. It is a substituted cathinone, which means it is chemically related to cathinone, an alkaloid found in the Khat plant. Synthetic cathinones are often referred to as “designer drugs” and have been sold as alternatives to controlled stimulants like methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylpentylone (hydrochloride) involves the reaction of 1-(1,3-benzodioxol-5-yl)-2-nitropropene with dimethylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amine group .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles to laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylpentylone (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N,N-Dimethylpentylone (hydrochloride) can yield carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

N,N-Dimethylpentylone (hydrochloride) is structurally similar to other synthetic cathinones, including:

These compounds share similar stimulant effects and mechanisms of action but differ in their chemical structures and potency. N,N-Dimethylpentylone (hydrochloride) is unique in its specific substitution pattern, which may influence its pharmacological properties and metabolic pathways .

Biological Activity

Dipentylone hydrochloride, also known as N,N-dimethylpentylone, is a synthetic cathinone that has garnered attention for its stimulant properties and potential health implications. As a member of the new psychoactive substances (NPS) category, it poses significant challenges in clinical and forensic toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, case studies, and research findings.

Dipentylone acts primarily as a monoamine transporter inhibitor , affecting the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This mechanism leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced mood, alertness, and energy levels. The compound is particularly noted for its affinity towards the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Key Findings:

  • Dopamine Transporter (DAT) : Dipentylone exhibits a high affinity for DAT, with an inhibition constant KiK_i of approximately 0.354 µM, making it more potent than cocaine but less potent than methamphetamine .
  • Serotonin Transporter (SERT) : The compound shows a KiK_i value of 2.27 µM for SERT, which is significantly higher than its affinity for DAT .
  • Norepinephrine Transporter (NET) : It has a comparable affinity for NET with an inhibition constant of 2.00 µM .

Pharmacokinetics

Research indicates that dipentylone is metabolized into several metabolites, with pentylone being one of the primary metabolites detected in biological samples. A forensic toxicology study identified multiple metabolites in urine samples from patients exposed to dipentylone, highlighting its complex metabolic pathways .

Metabolic Pathways:

  • Major Metabolites : The study identified seven different metabolites, suggesting that dipentylone undergoes significant biotransformation in vivo .
  • Detection Methods : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to effectively identify dipentylone and its metabolites in clinical settings .

Case Studies

Several case studies have documented the clinical manifestations associated with dipentylone exposure. These studies reveal a range of neuropsychiatric and cardiovascular symptoms among users.

Notable Case Reports:

  • Clinical Toxicology Series : A retrospective review included eight cases of confirmed dipentylone exposure where patients exhibited symptoms such as agitation, tachycardia, and hypertension. Co-ingestion with other psychoactive substances was common .
  • Postmortem Analysis : In forensic cases where dipentylone was identified, concentrations ranged from 3.3 to 970 ng/mL. Notably, two fatalities linked to dipentylone were reported in 2023 .

Research Findings

Recent studies have provided insights into the stimulant effects and abuse potential of dipentylone.

Behavioral Studies:

  • Locomotor Activity : In animal models (e.g., Swiss-Webster mice), dipentylone administration resulted in dose-dependent increases in locomotor activity similar to those observed with cocaine and methamphetamine . The effective dose (ED50) for stimulating locomotor activity was found to be approximately 6.4 mg/kg .
  • Comparative Potency : Dipentylone demonstrated stimulant effects comparable to cocaine but was less potent than methamphetamine .

Summary Table of Biological Activity

Property This compound
Chemical Class Synthetic Cathinone
Dopamine Affinity KiK_i 0.354 µM
Serotonin Affinity KiK_i 2.27 µM
Norepinephrine Affinity KiK_i 2.00 µM
Common Symptoms Agitation, Tachycardia, Hypertension
Metabolites Identified Pentylone and others
ED50 for Locomotor Activity ~6.4 mg/kg

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-4-5-11(15(2)3)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11H,4-5,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDMAZIZKMMYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342051
Record name Dimethylpentylone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-13-2
Record name Dipentylone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylpentylone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPENTYLONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLB32F20Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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